

An In-Depth Technical Guide to 2,3-Dimethylpentanoic Acid

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Compound of Interest

Compound Name: 2,3-Dimethylpentanoic acid

Cat. No.: B2577170

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dimethylpentanoic acid**, including its chemical identity, physicochemical properties, and available data on its synthesis and biological relevance. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Synonyms

2,3-Dimethylpentanoic acid is a branched-chain carboxylic acid. Its unique structural characteristics, including two stereocenters, give rise to multiple stereoisomers, each with potentially distinct biological activities.

CAS Number: The primary identifier for **2,3-Dimethylpentanoic acid** (for the mixture of isomers) is 82608-03-5.^[1]^[2]

Synonyms: This compound is also known by several other names, which are crucial for comprehensive literature and database searches.^[2]

Synonym
2,3-dimethylvaleric acid
d-2,3-Dimethylpentanoic acid
2,3-dimethylpentanoicacid
HDA60803
SCHEMBL275810
SCHEMBL276399
AKOS010488640
CS-0232844
EN300-129071
Z792363910

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2,3-Dimethylpentanoic acid**. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
IUPAC Name	2,3-dimethylpentanoic acid	[2]
SMILES	<chem>CCC(C)C(C)C(=O)O</chem>	[2]
InChI	InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)	[2]
InChIKey	LBUDVZDSWKZABS-UHFFFAOYSA-N	[2]
XLogP3	2.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]
Exact Mass	130.099379685 Da	[2]
Monoisotopic Mass	130.099379685 Da	[2]
Topological Polar Surface Area	37.3 Å ²	[2]
Heavy Atom Count	9	[2]
Complexity	115	[2]

Stereoisomers

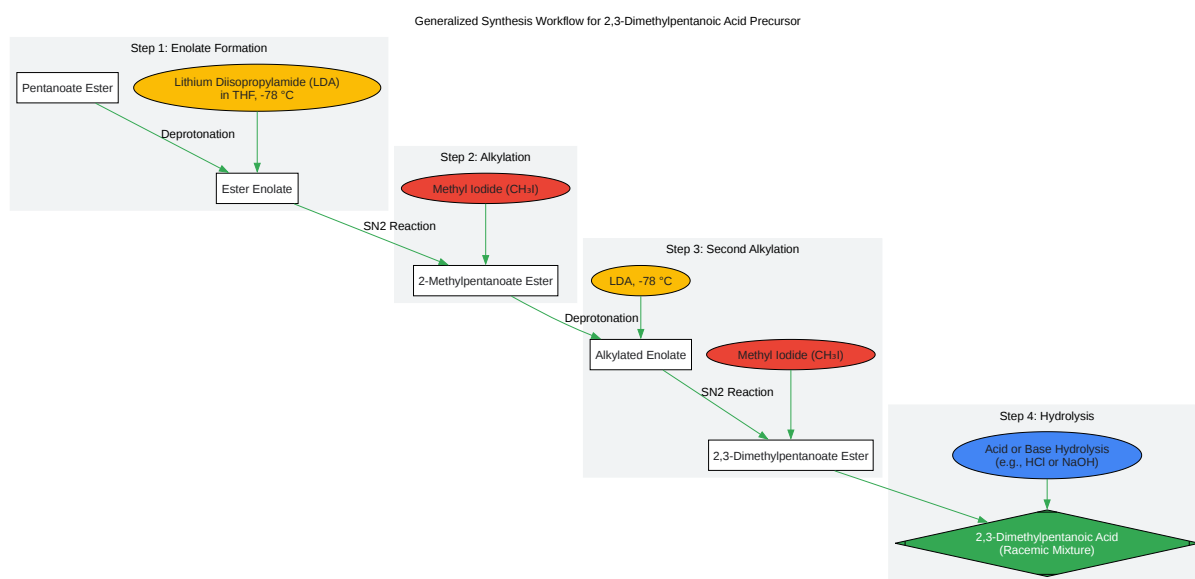
2,3-Dimethylpentanoic acid has two chiral centers, which means it can exist as four different stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry can significantly influence the biological activity of the molecule.

Stereoisomer	PubChem CID
(2R,3R)-2,3-Dimethyl-pentanoic Acid	13183279
(2S,3R)-2,3-dimethylpentanoic acid	13183280
(2S)-2,3-dimethylpentanoic acid (configuration at C3 not specified)	55301406

Experimental Protocols: A Generalized Approach to Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,3-Dimethylpentanoic acid** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of analogous branched-chain carboxylic acids. A common strategy involves the alkylation of an enolate derived from a carboxylic acid ester, followed by hydrolysis.

Below is a conceptual workflow for the synthesis of a 2,3-disubstituted pentanoic acid ester, a precursor to the final acid.



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A generalized synthetic workflow for producing a racemic mixture of **2,3-Dimethylpentanoic acid**.

Note: This is a conceptual workflow. The actual reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific substrate. Stereoselective synthesis to obtain specific isomers would require the use of chiral auxiliaries or asymmetric catalysis, adding significant complexity to this general scheme.

Biological Activity and Potential Applications

Currently, there is limited direct research on the biological activity of **2,3-Dimethylpentanoic acid**. However, studies on structurally related compounds suggest potential areas of interest for future investigation:

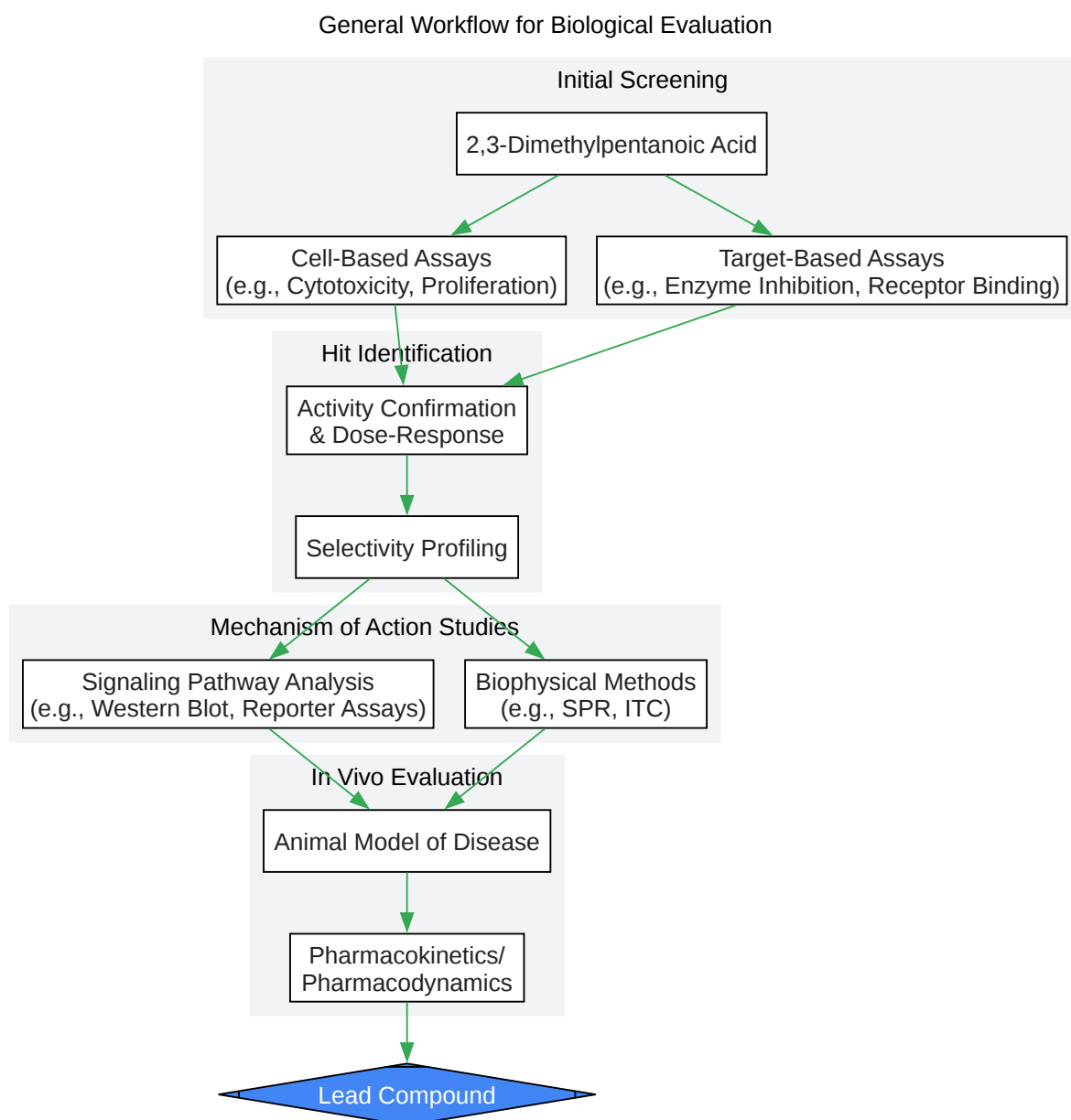
- **Analgesic Activity:** A study on *Ficus populifolia* identified a derivative of 3-methyl pentanoic acid, 2-O- β -D-(3',4',6'-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, which, as part of the plant extract, exhibited analgesic properties. This suggests that the branched-chain pentanoic acid scaffold may have a role in pain modulation.
- **Antimicrobial Properties:** In a study on the preservation of Lanzhou lily, a combination of 3-methyl pentanoic acid and 2-methyl butyric acid showed synergistic inhibitory effects against *Bacillus* species. This indicates that short, branched-chain fatty acids can possess antimicrobial activity.

Given its structural similarity to other biologically active small molecules, **2,3-Dimethylpentanoic acid** and its derivatives could be of interest in drug discovery programs targeting various pathways.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the scientific literature detailing the involvement of **2,3-Dimethylpentanoic acid** in any signaling pathways. Further research is required to elucidate its mechanism of action and potential molecular targets.

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like **2,3-Dimethylpentanoic acid**.



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A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

2,3-Dimethylpentanoic acid is a well-characterized small molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental protocols for its synthesis and a clear understanding of its biological activity are not yet fully established in the public domain, the information presented in this guide provides a solid foundation for researchers. The exploration of its various stereoisomers and their potential differential effects represents a promising avenue for future research.

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References

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- 2. (2S,3R)-2,3-dimethylpentanoic acid | C₇H₁₄O₂ | CID 13183280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3-Dimethylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2577170#2-3-dimethylpentanoic-acid-cas-number-and-synonyms]

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